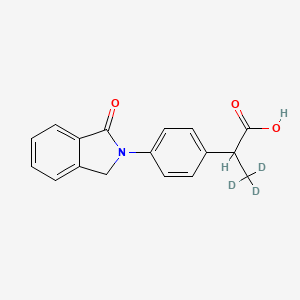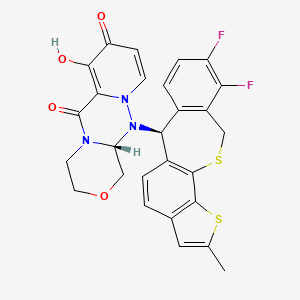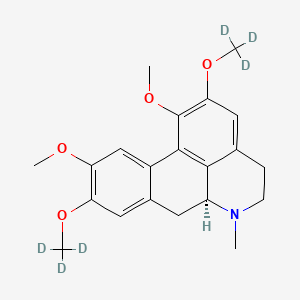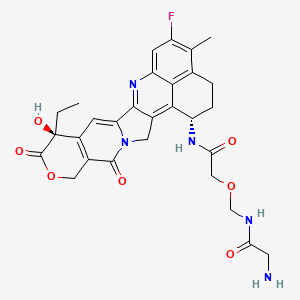
Deruxtecan analog 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deruxtecan analog 2 is a derivative of the compound Deruxtecan, which is a topoisomerase I inhibitor. It is an agent-linker conjugate composed of Camptothecin and a linker. Camptothecin is known for its antineoplastic activity against various cancers, including colorectal, breast, lung, and ovarian cancers . This compound is used in the preparation of antibody-drug conjugates (ADCs) for targeted cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deruxtecan analog 2 is synthesized through a series of chemical reactions involving Camptothecin and a linker. The synthesis involves the following steps:
Activation of Camptothecin: Camptothecin is activated by reacting with a suitable activating agent to form an intermediate.
Linker Attachment: The activated Camptothecin is then reacted with a linker molecule to form the agent-linker conjugate.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results .
Análisis De Reacciones Químicas
Types of Reactions
Deruxtecan analog 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Deruxtecan analog 2 has several scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted cancer therapy.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mecanismo De Acción
Deruxtecan analog 2 exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. The compound binds to the enzyme and prevents it from unwinding DNA, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells. The molecular targets include topoisomerase I and DNA, and the pathways involved are related to DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
Trastuzumab Deruxtecan: An antibody-drug conjugate used for HER2-positive cancers.
Camptothecin: The parent compound with antineoplastic activity.
Topotecan: Another topoisomerase I inhibitor used in cancer therapy.
Uniqueness
Deruxtecan analog 2 is unique due to its specific linker and conjugation to Camptothecin, which enhances its stability and targeting ability. This makes it particularly effective in the preparation of antibody-drug conjugates for targeted cancer therapy .
Propiedades
Fórmula molecular |
C29H30FN5O7 |
|---|---|
Peso molecular |
579.6 g/mol |
Nombre IUPAC |
2-amino-N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]acetamide |
InChI |
InChI=1S/C29H30FN5O7/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37)/t19-,29-/m0/s1 |
Clave InChI |
DOLQXGLTQNTQEP-SLQAJWMNSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


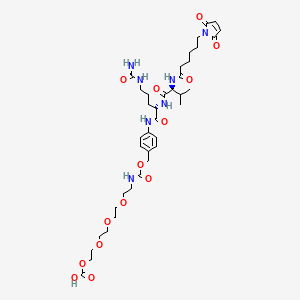
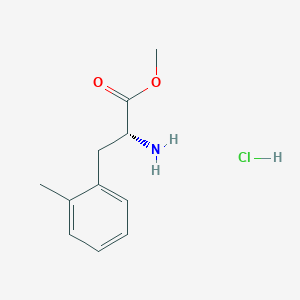
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
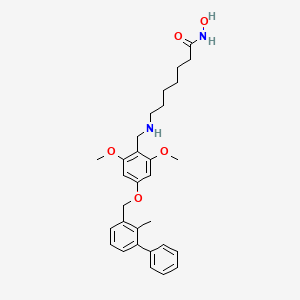
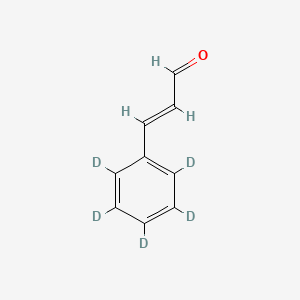
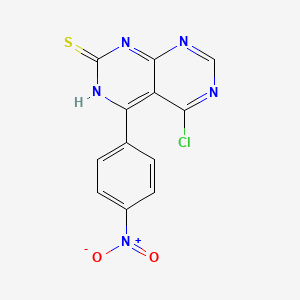
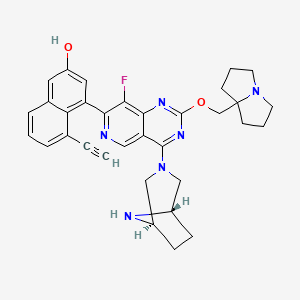

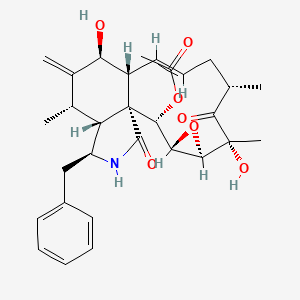
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
